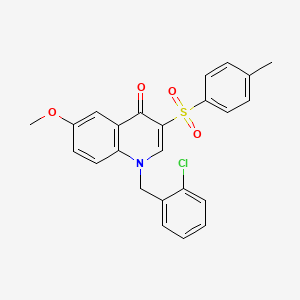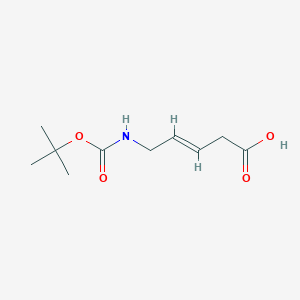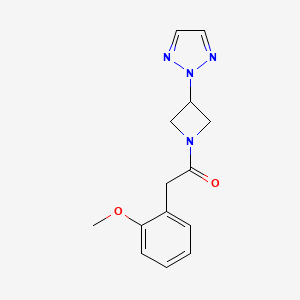![molecular formula C18H16F4N4O B2831130 3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380097-07-2](/img/structure/B2831130.png)
3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals . The compound also contains a pyrimidin-2-yl group, which is a type of nitrogenous base found in DNA and RNA .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of a trifluoromethyl group into the molecule . This can be achieved through various methods, such as the treatment of carboxylic acids with sulfur tetrafluoride, or the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions due to the presence of multiple reactive groups. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
Research in chemical synthesis often explores novel methodologies for creating complex molecules, which can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, showcases the utility of fluorinated compounds in enhancing the efficacy and stability of pharmaceuticals (Qiu et al., 2009).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are critical in treating cancer, leveraging the unique properties of fluorine to disrupt cancer cell metabolism. The development and application of these compounds have been instrumental in advancing personalized medicine, demonstrating the significant role of fluorinated compounds in therapeutic applications (Gmeiner, 2020).
Environmental and Health Perspectives
Fluorinated compounds, due to their persistence and bioaccumulation potential, pose unique challenges and opportunities for environmental science and toxicology. Studies on long-chain perfluoroalkyl carboxylic acids (PFCAs) and their alternatives highlight the need for understanding the environmental fate and potential health impacts of these substances, guiding regulations and the development of safer alternatives (Wang et al., 2013).
Advanced Materials and Polymer Science
Fluoropolymers exhibit exceptional properties, such as resistance to solvents, acids, and bases, making them ideal for various industrial applications. The synthesis and application of fluoropolymers, derived from fluorinated monomers, underscore the role of fluorine chemistry in creating materials with unparalleled performance (Henry et al., 2018).
Biodegradation and Environmental Remediation
Understanding the biodegradation pathways of fluorinated alkyl substances is crucial for assessing their environmental impact and for developing strategies for remediation. Research in this area focuses on microbial degradation mechanisms, which could offer insights into mitigating the persistence of these compounds in the environment (Liu & Mejia Avendaño, 2013).
Zukünftige Richtungen
Trifluoromethyl-containing compounds are of significant interest in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future . The development of new synthetic methods for introducing trifluoromethyl groups into molecules is also an important area of research .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the synthesis of amino-acetonitrile derivatives , which are a new class of synthetic anthelmintic compounds . Anthelmintic compounds are used to treat parasitic worm infections by causing irreversible disruption of their metabolism.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of two organic groups, one of which is an organoboron compound . The reaction is catalyzed by a palladium complex and involves oxidative addition and transmetalation .
Biochemical Pathways
Based on its potential use in the synthesis of anthelmintic compounds , it can be inferred that it may interfere with the metabolic pathways of parasitic worms, leading to their death and expulsion from the host organism.
Result of Action
As a potential anthelmintic compound , it may cause metabolic disruption in parasitic worms, leading to their death and expulsion from the host organism.
Eigenschaften
IUPAC Name |
3-fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O/c19-15-9-12(10-23)1-2-13(15)11-26-7-4-14(5-8-26)27-17-24-6-3-16(25-17)18(20,21)22/h1-3,6,9,14H,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZYCTUFGLMKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=C(C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)
![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)
![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)
![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)
